2-Methylcyclohexyl m-tolylcarbamate
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Overview
Description
2-methylcyclohexyl 3-methylphenylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylcyclohexyl 3-methylphenylcarbamate typically involves the reaction of 2-methylcyclohexanol with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:
2-methylcyclohexanol+3-methylphenyl isocyanate→2-methylcyclohexyl 3-methylphenylcarbamate
Industrial Production Methods
In industrial settings, the production of 2-methylcyclohexyl 3-methylphenylcarbamate may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-methylcyclohexyl 3-methylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly used.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
2-methylcyclohexyl 3-methylphenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylcyclohexyl 3-methylphenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-methylcyclohexyl N-(3-nitrophenyl)carbamate
- 2-methylcyclohexyl N-(2-chloro-4-nitrophenyl)carbamate
- 2-methylcyclohexyl N-(3-chlorophenyl)carbamate
Uniqueness
2-methylcyclohexyl 3-methylphenylcarbamate is unique due to its specific structural features and the presence of both a cyclohexyl and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6388-20-1 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
(2-methylcyclohexyl) N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C15H21NO2/c1-11-6-5-8-13(10-11)16-15(17)18-14-9-4-3-7-12(14)2/h5-6,8,10,12,14H,3-4,7,9H2,1-2H3,(H,16,17) |
InChI Key |
IRXGFSJOTYGZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1OC(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
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